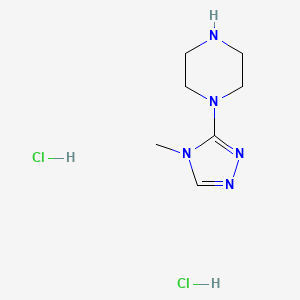

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

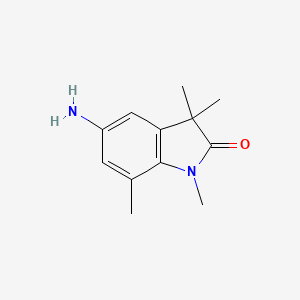

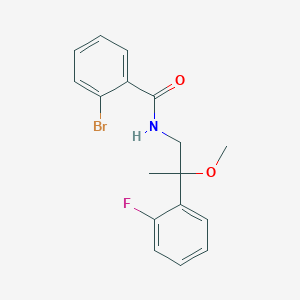

The compound “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is a chemical substance with the CAS Number: 1909305-44-7 . The IUPAC name for this compound is 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride .

Molecular Structure Analysis

The molecular structure of “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is represented by the InChI code: 1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H . This indicates that the compound consists of a 1,2,4-triazole ring attached to a piperazine ring via a single bond .Physical And Chemical Properties Analysis

The compound “1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 240.13 .Aplicaciones Científicas De Investigación

Coordination Chemistry

The 1,2,4-triazole ring system, which is part of the compound, is known to be used in coordination chemistry . It can form complexes with a wide range of metals, and its coordination chemistry is often compared with other classical pyridyl and polypyridyl based ligands .

Catalysis

Compounds with a 1,2,4-triazole ring system have been used in catalysis . The unique structure of the 1,2,4-triazole ring can enhance the catalytic activity of certain reactions .

Enzyme Inhibition

Triazole derivatives have been reported to exhibit enzyme inhibitory activities . They can act as inhibitors for various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Anticancer Activity

Some triazolothiadiazine derivatives, which are structurally similar to the compound , have shown anticancer activities . They can potentially be used in the development of new anticancer drugs .

Antimicrobial Activity

The 1,2,3-triazole ring system has been associated with antimicrobial activities . Compounds containing this ring system can potentially be used in the development of new antimicrobial agents .

Antiviral Activity

Compounds with a 1,2,3-triazole ring system have also shown antiviral activities . They can potentially be used in the development of antiviral drugs .

Analgesic and Anti-inflammatory Activities

Triazolothiadiazine derivatives have been reported to exhibit analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in pain and inflammation management .

Antioxidant Activity

Triazolothiadiazine derivatives have also shown antioxidant activities . This suggests potential applications in the management of oxidative stress-related conditions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes .

Result of Action

Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines .

Propiedades

IUPAC Name |

1-(4-methyl-1,2,4-triazol-3-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHLQZXKOXDNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)

![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)